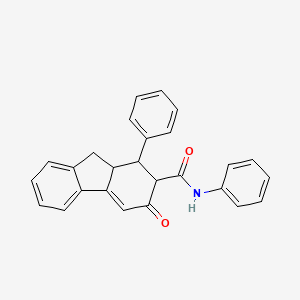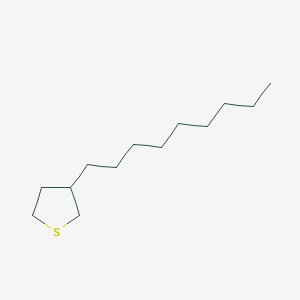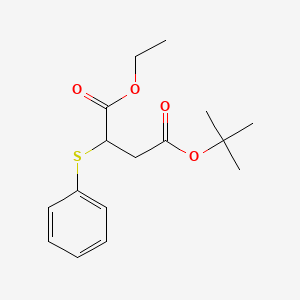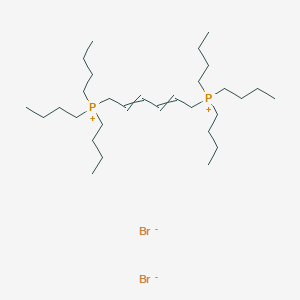
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound consists of a hexa-2,4-diene backbone with two tributylphosphanium groups attached at the 1,6 positions, and it is stabilized by two bromide ions. Its distinct structure makes it an interesting subject for research in organic chemistry and materials science.
Métodos De Preparación
The synthesis of (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide typically involves the reaction of hexa-2,4-diene with tributylphosphine in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as copper(I) bromide may be used to facilitate the reaction.
Análisis De Reacciones Químicas
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromide ions can be substituted with other nucleophiles such as chloride or iodide ions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Anhydrous solvents like dichloromethane, tetrahydrofuran.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diene oxide, while reduction could produce a saturated hydrocarbon.
Aplicaciones Científicas De Investigación
(Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism by which (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide exerts its effects involves its interaction with molecular targets through its phosphonium groups. These groups can form strong bonds with various substrates, facilitating chemical reactions. The compound’s diene backbone also allows it to participate in cycloaddition reactions, which are important in organic synthesis.
Comparación Con Compuestos Similares
Similar compounds to (Hexa-2,4-diene-1,6-diyl)bis(tributylphosphanium) dibromide include:
N,N′-(Hexa-2,4-diyne-1,6-diyl)bis(trifluoromethanesulfonamide): This compound has a similar backbone but different functional groups, leading to distinct chemical properties.
Hexa-2,4-diyne derivatives: These compounds share the diene backbone but have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of the diene backbone with phosphonium groups, which provides a versatile platform for various chemical reactions and applications.
Propiedades
Número CAS |
120343-24-0 |
|---|---|
Fórmula molecular |
C30H62Br2P2 |
Peso molecular |
644.6 g/mol |
Nombre IUPAC |
tributyl(6-tributylphosphaniumylhexa-2,4-dienyl)phosphanium;dibromide |
InChI |
InChI=1S/C30H62P2.2BrH/c1-7-13-23-31(24-14-8-2,25-15-9-3)29-21-19-20-22-30-32(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
DIJZBAZSNBCGFC-UHFFFAOYSA-L |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC=CC=CC[P+](CCCC)(CCCC)CCCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


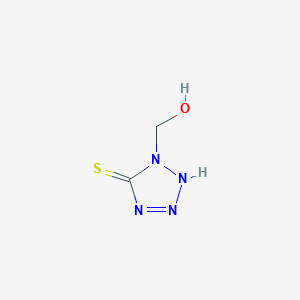
![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
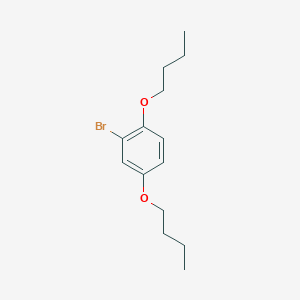
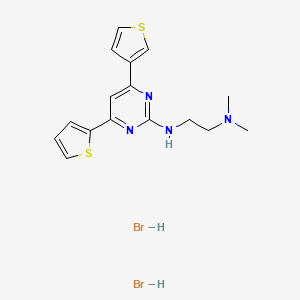
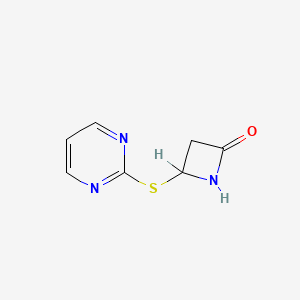
![1-[2-(Diphenylmethoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B14299523.png)
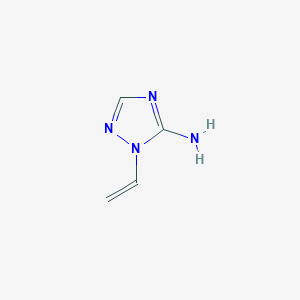

![2-[(Methylsulfanyl)methoxy]aniline](/img/structure/B14299542.png)

